molecular formula C19H22N2O3 B5587493 1-(4-methoxybenzoyl)-4-(2-methoxyphenyl)piperazine

1-(4-methoxybenzoyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B5587493
M. Wt: 326.4 g/mol
InChI Key: YSZVLCYDHLQROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxybenzoyl)-4-(2-methoxyphenyl)piperazine, also known as MeOPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 1-(4-methoxybenzoyl)-4-(2-methoxyphenyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine. 1-(4-methoxybenzoyl)-4-(2-methoxyphenyl)piperazine has also been shown to interact with various receptors, such as the 5-HT1A receptor and the D2 receptor.
Biochemical and Physiological Effects:
1-(4-methoxybenzoyl)-4-(2-methoxyphenyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(4-methoxybenzoyl)-4-(2-methoxyphenyl)piperazine has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases, such as cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(4-methoxybenzoyl)-4-(2-methoxyphenyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological activities. However, there are also some limitations to its use in lab experiments. 1-(4-methoxybenzoyl)-4-(2-methoxyphenyl)piperazine is not very soluble in water, which may limit its use in certain assays. Additionally, the exact mechanism of action of 1-(4-methoxybenzoyl)-4-(2-methoxyphenyl)piperazine is not fully understood, which may make it difficult to interpret the results of certain experiments.

Future Directions

There are several future directions for research on 1-(4-methoxybenzoyl)-4-(2-methoxyphenyl)piperazine. One area of research is the development of new drugs based on the structure of 1-(4-methoxybenzoyl)-4-(2-methoxyphenyl)piperazine. Another area of research is the investigation of the mechanism of action of 1-(4-methoxybenzoyl)-4-(2-methoxyphenyl)piperazine and its interactions with various receptors and neurotransmitters. Additionally, the potential use of 1-(4-methoxybenzoyl)-4-(2-methoxyphenyl)piperazine in the treatment of various diseases, such as cancer and Alzheimer's disease, warrants further investigation.

Synthesis Methods

The synthesis of 1-(4-methoxybenzoyl)-4-(2-methoxyphenyl)piperazine involves the reaction of 1-(4-methoxybenzoyl)piperazine with 2-methoxyphenylmagnesium bromide in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields 1-(4-methoxybenzoyl)-4-(2-methoxyphenyl)piperazine as a white solid in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-(4-methoxybenzoyl)-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. 1-(4-methoxybenzoyl)-4-(2-methoxyphenyl)piperazine has also been investigated for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(4-methoxyphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-16-9-7-15(8-10-16)19(22)21-13-11-20(12-14-21)17-5-3-4-6-18(17)24-2/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZVLCYDHLQROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808498
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-Methoxyphenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone

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